Cas no 84030-08-0 (Phosphine,cyclohexyldidodecyl-)
84030-08-0 structure
Product Name:Phosphine,cyclohexyldidodecyl-
CAS No:84030-08-0
MF:C30H61P
MW:452.77911067009
CID:723064
PubChem ID:3019615
Update Time:2025-04-19
Phosphine,cyclohexyldidodecyl- Chemical and Physical Properties
Names and Identifiers
-
- Phosphine,cyclohexyldidodecyl-
- cyclohexyl(didodecyl)phosphane
- cyclohexyldidodecylphosphine
- 84030-08-0
- DTXSID00232925
- EINECS 281-779-6
- NS00060404
-
- Inchi: 1S/C30H61P/c1-3-5-7-9-11-13-15-17-19-24-28-31(30-26-22-21-23-27-30)29-25-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3
- InChI Key: LTOGYKDPAPFFOG-UHFFFAOYSA-N
- SMILES: P(CCCCCCCCCCCC)(CCCCCCCCCCCC)C1CCCCC1
Computed Properties
- Exact Mass: 452.45108894g/mol
- Monoisotopic Mass: 452.45108894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 31
- Rotatable Bond Count: 23
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.9
- Topological Polar Surface Area: 0Ų
Phosphine,cyclohexyldidodecyl- Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
84030-08-0 (Phosphine,cyclohexyldidodecyl-) Related Products
- 829-84-5(DICYCLOHEXYLPHOSPHINE)
- 2622-14-2(Tricyclohexylphosphine)
- 436865-11-1(Di-tert-butyl(cyclohexyl)phosphine)
- 65038-36-0(Phosphine,1,1'-(1,4-butanediyl)bis[1,1-dicyclohexyl-)
- 103099-52-1(1,3-Bis(dicyclohexylphosphino)propane)
- 93634-87-8(tert-Butyldicyclohexylphosphine)
- 7650-88-6(Tricyclopentylphosphine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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